2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide
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Overview
Description
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolopyrazine core, which is a fused heterocyclic system, along with butoxyphenyl and chlorobenzyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazolopyrazine core. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a modulator of specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors involved in key biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives: These compounds share a similar core structure and are studied for their biological activities.
2-Amino[1,2,4]triazolo[1,5-a]pyrimidines: These compounds have a similar fused heterocyclic system and are used in medicinal chemistry.
Uniqueness
The uniqueness of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the butoxyphenyl and chlorobenzyl groups enhances its lipophilicity and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H25ClN4O3 |
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Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C25H25ClN4O3/c1-2-3-14-33-21-10-6-19(7-11-21)22-15-23-25(32)29(12-13-30(23)28-22)17-24(31)27-16-18-4-8-20(26)9-5-18/h4-13,15H,2-3,14,16-17H2,1H3,(H,27,31) |
InChI Key |
FWRQYDJSVAUHRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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